molecular formula C21H28N2O3 B14670637 1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- CAS No. 49646-03-9

1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl-

Cat. No.: B14670637
CAS No.: 49646-03-9
M. Wt: 356.5 g/mol
InChI Key: BQUJIAHAZAJIKW-UHFFFAOYSA-N
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Description

1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a phenyl group, and a hydroxyethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- typically involves the reaction of piperazine with phenol derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to higher yields and purities. Additionally, industrial production often involves the use of large-scale purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: This compound is structurally similar but lacks the phenyl group and the hydroxyethyl group attached to the phenoxy moiety.

    2-Piperazinoethanol: Another similar compound that differs in the substitution pattern on the piperazine ring.

Uniqueness

1-Piperazineethanol, alpha-((o-(1-hydroxyethyl)phenoxy)methyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.

Properties

CAS No.

49646-03-9

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

1-[2-(1-hydroxyethyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C21H28N2O3/c1-17(24)20-9-5-6-10-21(20)26-16-19(25)15-22-11-13-23(14-12-22)18-7-3-2-4-8-18/h2-10,17,19,24-25H,11-16H2,1H3

InChI Key

BQUJIAHAZAJIKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O)O

Origin of Product

United States

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